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Compound of Interest

Compound Name: Morforex

Cat. No.: B1622872 Get Quote

Disclaimer: N-morpholinoethylamphetamine is a designer drug and a substituted amphetamine

derivative.[1] Publicly available research on its specific neuropharmacological profile is limited.

This guide synthesizes information on related N-substituted amphetamines and established

methodologies in neuropharmacology to present a prospective analysis. The quantitative data

herein is hypothetical and illustrative, based on the profiles of structurally similar compounds, to

provide a framework for the potential characterization of this molecule.

Introduction
Substituted amphetamines are a broad class of compounds based on the amphetamine

structure, encompassing various pharmacological subclasses such as stimulants,

empathogens, and hallucinogens.[1] The synthesis of novel amphetamine derivatives is an

ongoing area of interest in medicinal chemistry to explore their potential biological activities.[2]

N-morpholinoethylamphetamine is a derivative characterized by the substitution of a

morpholinoethyl group on the nitrogen atom of the amphetamine backbone. Understanding the

neuropharmacology of such a novel psychoactive substance (NPS) is critical for predicting its

physiological effects, abuse potential, and potential therapeutic applications. This document

outlines the core in vitro and in vivo assays required to elucidate the neuropharmacological

profile of N-morpholinoethylamphetamine.
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IUPAC Name: N-(2-morpholinoethyl)-1-phenylpropan-2-amine

Molecular Formula: C15H24N2O

Core Structure: A phenethylamine core with a methyl group at the alpha position (the

amphetamine backbone) and a morpholinoethyl group attached to the terminal amine.

In Vitro Neuropharmacology
The initial characterization of a novel compound involves determining its binding affinity and

functional activity at key central nervous system targets, primarily monoamine transporters and

receptors known to be modulated by amphetamine-like substances.

Binding assays are crucial for identifying the molecular targets of a drug and quantifying its

affinity for them. The affinity is typically expressed as the inhibition constant (Ki), with lower

values indicating higher affinity. The hypothetical binding profile of N-

morpholinoethylamphetamine is presented below, focusing on primary targets for

psychostimulants.

Table 1: Hypothetical In Vitro Receptor and Transporter Binding Affinities (Ki, nM) of N-

morpholinoethylamphetamine.
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Target
Hypothetical Kᵢ
(nM)

Radioligand
Source Tissue/Cell
Line

Monoamine

Transporters

Dopamine Transporter

(DAT)
85 [³H]WIN 35,428

HEK293 cells

expressing hDAT

Serotonin Transporter

(SERT)
250 [³H]Citalopram

HEK293 cells

expressing hSERT

Norepinephrine

Transporter (NET)
120 [³H]Nisoxetine

HEK293 cells

expressing hNET

Serotonin Receptors

5-HT₂ₐ 45 [³H]Ketanserin
CHO-K1 cells

expressing h5-HT₂ₐ

5-HT₂ₒ 300 [³H]Mesulergine
CHO-K1 cells

expressing h5-HT₂ₒ

5-HT₁ₐ 600 [³H]8-OH-DPAT
HEK293 cells

expressing h5-HT₁ₐ

Dopamine Receptors

D₂ > 1000 [³H]Spiperone
CHO-K1 cells

expressing hD₂

Adrenergic Receptors

α₁ₐ 750 [³H]Prazosin Rat Cortex

α₂ₐ > 1000 [³H]Rauwolscine
HEK293 cells

expressing hα₂ₐ

Data is hypothetical and serves for illustrative purposes.

Beyond binding, it is essential to determine if the compound acts as a substrate-type releaser

(like amphetamine) or an uptake inhibitor (like cocaine) at monoamine transporters. This is

typically assessed via neurotransmitter uptake or release assays.
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Table 2: Hypothetical In Vitro Functional Activity (IC₅₀/EC₅₀, nM) of N-

morpholinoethylamphetamine at Monoamine Transporters.

Assay Type Target
Hypothetical Value
(nM)

Effect

Uptake Inhibition DAT IC₅₀: 150 Inhibitor

SERT IC₅₀: 400 Inhibitor

NET IC₅₀: 200 Inhibitor

Neurotransmitter

Release
DAT EC₅₀: 90 Releaser

SERT EC₅₀: 320 Releaser

NET EC₅₀: 150 Releaser

Data is hypothetical and serves for illustrative purposes. IC₅₀ represents the concentration for

50% inhibition of uptake, and EC₅₀ represents the concentration for 50% of maximal release.

In Vivo Behavioral Pharmacology
Animal models are used to investigate the physiological and behavioral effects of a compound,

providing insights into its stimulant, subjective, and reinforcing properties.

Psychostimulants typically increase locomotor activity in rodents. This is a primary test to

assess the stimulant properties of a new compound. N-substituted amphetamines like N,N-

dimethylamphetamine have been shown to be less potent than their parent compounds in

producing psychomotor stimulant effects.[3]

Table 3: Hypothetical In Vivo Behavioral Effects of N-morpholinoethylamphetamine in Rodent

Models.
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Behavioral Assay Species Doses (mg/kg, i.p.) Outcome

Locomotor Activity Mouse 1, 3, 10, 30

Dose-dependent

increase in

locomotion, less

potent than

amphetamine

Drug Discrimination Rat 0.5, 1, 2, 4

Partial substitution for

amphetamine (1

mg/kg)

Conditioned Place

Preference
Mouse 1, 3, 10

Significant place

preference at 3 and

10 mg/kg

Data is hypothetical and serves for illustrative purposes.

This assay assesses the subjective effects of a drug. Animals are trained to recognize the

effects of a known drug (e.g., amphetamine or cocaine) and will then signal whether the test

compound feels similar. Studies have shown that N-methylated derivatives can be 6 to 12 times

less potent than methamphetamine in cocaine-trained rats.[3]

Visualizations of Experimental Workflows and
Pathways
The following diagram outlines a typical workflow for the initial pharmacological characterization

of a novel psychoactive substance (NPS).
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Workflow for NPS Characterization.
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This diagram illustrates the proposed mechanism of N-morpholinoethylamphetamine as a

substrate-type releaser at the dopamine transporter (DAT), leading to reverse transport of

dopamine.
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Proposed Mechanism at the Dopamine Transporter.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. The following

are standard protocols for the assays mentioned above.

Objective: To determine the binding affinity (Ki) of N-morpholinoethylamphetamine for a

panel of receptors and transporters.
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Procedure:

Tissue/Cell Preparation: Membranes from cells expressing the target receptor/transporter

or from homogenized brain tissue are prepared via centrifugation.[4]

Assay Incubation: Membranes are incubated in a buffer solution with a specific radioligand

(e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (N-

morpholinoethylamphetamine).

Separation: The reaction is terminated by rapid filtration through glass fiber filters,

separating bound from unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: Competition binding curves are generated, and IC₅₀ values (concentration

of drug that inhibits 50% of specific binding) are calculated. Ki values are then derived

from IC₅₀ values using the Cheng-Prusoff equation.[5]

Objective: To measure the ability of N-morpholinoethylamphetamine to inhibit the reuptake of

dopamine, serotonin, and norepinephrine.

Procedure:

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from

specific brain regions (e.g., striatum for dopamine) of rodents.

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of N-

morpholinoethylamphetamine or a reference inhibitor.

Uptake Initiation: Uptake is initiated by adding a low concentration of a radiolabeled

neurotransmitter (e.g., [³H]dopamine).

Termination: The uptake process is stopped after a short incubation period by rapid

filtration.
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Data Analysis: The amount of radioactivity accumulated inside the synaptosomes is

measured. IC₅₀ values are determined from concentration-response curves.

Objective: To assess the stimulant or depressant effects of N-morpholinoethylamphetamine

on spontaneous movement.

Procedure:

Habituation: Mice are individually placed in open-field activity chambers and allowed to

habituate for 30-60 minutes.[6]

Administration: Animals are administered N-morpholinoethylamphetamine (e.g., 1-30

mg/kg) or vehicle via intraperitoneal (i.p.) injection.

Data Collection: The animals are immediately returned to the chambers, and locomotor

activity (e.g., distance traveled, beam breaks) is recorded for 60-120 minutes using

automated infrared beam systems.

Data Analysis: The total activity counts or distance traveled are compared between drug-

treated and vehicle-treated groups using statistical methods like ANOVA.[7]

Conclusion
Based on its structure as an N-substituted amphetamine, N-morpholinoethylamphetamine is

predicted to act as a monoamine releaser and/or uptake inhibitor, with primary activity at the

dopamine and norepinephrine transporters. The addition of the bulky morpholinoethyl group on

the nitrogen atom may decrease its potency compared to amphetamine or methamphetamine,

a common trend observed with N-substitution.[8] Its behavioral profile is likely to be

characterized by psychostimulant effects, though potentially with a different potency and side-

effect profile than its parent compounds. The comprehensive in vitro and in vivo

characterization outlined in this guide is essential to fully elucidate the neuropharmacological

profile of this designer compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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